Verlukast, chemically known as (R)-3-((((3-(2-(7-chloroquinolin-2-yl)-(E)-ethenyl)phenyl)-3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propionic acid, is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [] It is classified as a cysteinyl leukotriene receptor antagonist (CysLT1R) and has been widely studied for its role in inflammatory processes, particularly in the context of asthma. []
Related Compounds
Verlukast Dihydrodiol
Compound Description: Verlukast dihydrodiol is a metabolite of Verlukast formed via epoxidation of the styryl quinoline double bond by CYP1A1 followed by hydrolysis. [, ] This metabolic pathway is particularly active in microsomes from beta-naphthoflavone-treated rodents but can also occur in uninduced rhesus monkeys. [, ]
Relevance: Verlukast dihydrodiol is a direct metabolite of Verlukast, differing by the addition of two hydroxyl groups across the double bond. [, ] The formation of this metabolite highlights the metabolic susceptibility of Verlukast to CYP1A1 activity. [, ]
Verlukast Epoxide
Compound Description: Verlukast epoxide is a short-lived intermediate formed during the metabolism of Verlukast. [] It is generated by CYP1A1-mediated epoxidation of the styryl quinoline double bond. [] Verlukast epoxide is rapidly hydrolyzed to Verlukast dihydrodiol by microsomal epoxide hydrolase. []
Relevance: Verlukast epoxide is a direct precursor to Verlukast dihydrodiol and highlights a key metabolic pathway of Verlukast. [] The instability of the epoxide intermediate underscores the importance of downstream detoxification pathways. []
6''-Phenol Verlukast Metabolite
Compound Description: The 6''-phenol Verlukast metabolite arises from the Verlukast epoxide intermediate. [] This suggests a rearrangement or further metabolism of the epoxide, potentially involving a detoxification mechanism. []
Relevance: The formation of the 6''-phenol metabolite highlights the complexity of Verlukast metabolism and the potential for multiple metabolic pathways stemming from the initial epoxide intermediate. [] This metabolite further emphasizes the metabolic susceptibility of the quinoline ring system in Verlukast. []
Glutathione Conjugate of Verlukast
Compound Description: This conjugate forms through the addition of glutathione to the styryl quinoline double bond of Verlukast. [, ] This reaction can occur spontaneously but is significantly enhanced by enzymatic activity in rat liver and kidney cytosols. []
Relevance: This conjugate represents a detoxification pathway for Verlukast, where glutathione reacts with the electrophilic double bond, neutralizing its reactivity. [, ] The presence of this conjugate in the bile of rats administered Verlukast suggests this is a significant elimination pathway. []
Cysteinylglycine, Cysteine, and N-acetylcysteine Conjugates of Verlukast
Compound Description: These conjugates are formed in the kidney and detected in the bile of rats administered Verlukast. [] They likely arise from further metabolism of the glutathione conjugate. []
Relevance: These conjugates represent further breakdown products of the initial glutathione conjugate and demonstrate a multi-step detoxification and elimination pathway for Verlukast. []
Verlukast Monosulfoxides (M1-M4)
Compound Description: Four isomeric monosulfoxides of Verlukast (M1-M4) are generated through oxidative metabolism by rat liver microsomes. [] The exact positions of oxidation on the sulfur atoms are not specified in the provided abstracts.
Relevance: These monosulfoxides highlight the susceptibility of the sulfur atoms within Verlukast to oxidative metabolism. [] They represent a separate metabolic pathway from the epoxide formation and demonstrate the potential for multiple metabolic routes for Verlukast. []
N-Hydroxymethyl Verlukast Metabolite (M5) and N-Monomethyl Verlukast Metabolite (M6)
Compound Description: The N-hydroxymethyl Verlukast metabolite (M5) is formed through oxidative metabolism by rat liver microsomes. [] It readily loses formaldehyde to yield the N-monomethyl Verlukast metabolite (M6). [] The specific nitrogen atom undergoing this modification is not specified in the provided abstracts.
Relevance: These metabolites demonstrate that in addition to sulfur atoms, nitrogen atoms within Verlukast are also susceptible to metabolic modifications. [] The formation of M5 and M6 represents an additional metabolic pathway distinct from the epoxide and sulfoxide formations, further showcasing the complexity of Verlukast metabolism. []
Verlukast Acyl Glucuronide (M7)
Compound Description: This metabolite is formed by the conjugation of Verlukast with glucuronic acid, a common detoxification reaction in drug metabolism. [] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in a more water-soluble conjugate that is readily excreted. []
Relevance: The acyl glucuronide represents a major detoxification pathway for Verlukast, facilitating its elimination from the body. [] This conjugation reaction emphasizes the importance of phase II metabolic pathways in the clearance of Verlukast. []
Classification
Chemical Name: 2-(4-(2-(4-chlorophenyl)-5-(1,3-thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)phenylthio)-N,N-dimethylacetamide
Molecular Formula: C26H27ClN2O3S2
CAS Number: 115104-28-4
Molecular Weight: 515.09 g/mol
Synthesis Analysis
The synthesis of MK-571 involves several steps that typically start from readily available precursors. One notable method includes the use of arylstanne derivatives to create labeled variants of MK-571, such as an iodine-labeled form which is useful for biological studies. The synthesis process can be summarized as follows:
Starting Materials: The synthesis begins with the appropriate aryl halides and thiazole derivatives.
Reactions: Key reactions include nucleophilic substitutions and coupling reactions to form the core structure.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Yield: Typical yields can vary; for instance, radiolabeled derivatives have been synthesized with yields around 50% .
Molecular Structure Analysis
The molecular structure of MK-571 reveals a complex arrangement that contributes to its biological activity. Key features include:
Core Structure: The compound features a quinazoline backbone, which is essential for its interaction with biological targets.
Functional Groups: The presence of a thiazole ring and multiple aromatic rings enhances its lipophilicity and ability to penetrate biological membranes.
Structural Data
Conformational Analysis: Studies have shown that different conformers exist depending on environmental conditions, which can affect binding and activity .
Chemical Reactions Analysis
MK-571 participates in various chemical reactions primarily related to its function as an inhibitor:
Inhibition of Transport Proteins: MK-571 inhibits the transport activity of multidrug resistance proteins, affecting the efflux of various substrates including drugs and xenobiotics.
Phase II Conjugation Inhibition: It has been shown to inhibit phase II conjugation processes in intestinal cells, impacting the metabolism of flavonoids .
Technical Parameters
The inhibition constants (IC50) for MK-571 against multidrug resistance proteins can be significant, indicating its potency in blocking substrate transport.
Mechanism of Action
MK-571 functions primarily through its antagonistic effects on leukotriene receptors and inhibition of multidrug resistance proteins:
Leukotriene Receptor Antagonism: By acting as an inverse agonist at the cysteinyl-leukotriene receptor 1, MK-571 prevents leukotriene D4 from inducing bronchoconstriction and other inflammatory responses .
Multidrug Resistance Protein Inhibition: MK-571 inhibits the activity of multidrug resistance proteins, leading to increased intracellular concentrations of chemotherapeutic agents and enhanced cytotoxic effects on malignant cells .
Physical and Chemical Properties Analysis
MK-571 exhibits several notable physical and chemical properties:
Solubility: It is soluble in dimethyl sulfoxide at concentrations up to 51.51 mg/mL .
Stability: The compound is stable under standard laboratory conditions but should be stored at -20°C to maintain integrity.
Additional Properties
The melting point, boiling point, and other thermodynamic properties have not been extensively detailed but are critical for understanding its behavior in biological systems.
Applications
MK-571 has a range of scientific applications, particularly in pharmacology and toxicology:
Drug Resistance Studies: It serves as a valuable tool for studying the mechanisms behind drug resistance in cancer therapy by inhibiting efflux transporters.
Inflammatory Disease Research: Its role as a leukotriene receptor antagonist makes it relevant in research focused on asthma and other allergic conditions.
Metabolic Studies: MK-571's effects on phase II metabolism make it significant for studies involving flavonoid transport and metabolism in enterocytes .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The cysteinyl leukotrienes (CysLTs), LTC4, LTD4, and LTE4, mediate their actions through two distinct G protein-coupled receptors. LTD4 is the preferred ligand for the cysLT1 receptor,1 whereas LTC4 and LTD4 bind with approximately equal affinity to the CysLT2 receptor. MK-571 is a selective, orally active CysLT1 receptor antagonist. It blocks the binding of LTD4, but not LTC4, to human and guinea pig lung membranes with Ki values of 0.22 nM and 2.1 nM, respectively, which is indicative of CysLT1 receptor-mediated activity in these preparations. MK-571 effectively blocks LTD4 activation of recombinant human and mouse CysLT1 receptors1,4 but is ineffective at blocking LTC4 or LTD4 activation of the recombinant human or mouse CysLT2 receptors. MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist. Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation.
A specific blocker of dopamine receptors. It speeds gastrointestinal peristalsis, causes prolactin release, and is used as antiemetic and tool in the study of dopaminergic mechanisms.
Ethyl stearidonate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of stearidonic acid with the hydroxy group of ethanol. It is functionally related to an all-cis-octadeca-6,9,12,15-tetraenoic acid.
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid is a natural product found in Heterocoma ekmaniana and Xerxes ekmanianum with data available.